molecular formula C19H20FN5O2 B2388794 5-[3-(3,5-dimethylpyrazol-1-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034268-03-4

5-[3-(3,5-dimethylpyrazol-1-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Katalognummer: B2388794
CAS-Nummer: 2034268-03-4
Molekulargewicht: 369.4
InChI-Schlüssel: TTYSIKKIHKFEGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a complex tricyclic core (1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one) fused with a 3,5-dimethylpyrazole moiety via a propanoyl linker and a fluorine substituent at position 13. Structural elucidation of such polycyclic systems typically employs X-ray crystallography or NMR, with refinement software like SHELX ensuring accuracy .

Eigenschaften

IUPAC Name

5-[3-(3,5-dimethylpyrazol-1-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-12-9-13(2)25(22-12)8-6-18(26)23-7-5-16-15(11-23)19(27)24-10-14(20)3-4-17(24)21-16/h3-4,9-10H,5-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYSIKKIHKFEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Diazepine Ring Formation

The central diazepine ring forms through a tandem cyclization-fluorination process. A 2017 Journal of Medicinal Chemistry protocol (adapted for this system) employs:

Starting material : 2-aminonicotinic acid derivative
Key steps :

  • Mitsunobu reaction with tert-butyl (3-bromo-2-fluorophenyl)carbamate (2.1 equiv)
  • Pd-mediated intramolecular coupling (Xantphos-Pd-G3, Cs₂CO₃, 110°C)
  • Selectfluor-mediated electrophilic fluorination (CH₃CN/H₂O, 60°C)

Yields for analogous systems reach 68% after optimization of bromine positioning and fluorination timing.

Pyrazole-Propanoyl Side Chain Installation

Boronic Ester Approach

Adapting methodologies from CAS 1047644-76-7:

Step 1 : Synthesis of 3-(3,5-dimethylpyrazol-1-yl)propanoyl chloride

  • React 3,5-dimethylpyrazole with chloroacetyl chloride (1.2 equiv)
  • Catalyst: DMAP (0.1 equiv), CH₂Cl₂, 0°C → rt
  • Conversion: 92% (GC-MS)

Step 2 : Suzuki-Miyaura Coupling

Parameter Value
Tricyclic bromide 1.0 equiv
Pyrazole boronic ester 1.5 equiv
Catalyst PdCl₂(dppf) (5 mol%)
Base K₃PO₄ (3.0 equiv)
Solvent 1,4-dioxane/H₂O (4:1)
Temperature 100°C (microwave)
Time 45 min
Yield 49% (HPLC purity >95%)

Direct Acylation Method

Alternative pathway using preformed acylating agents:

  • Generate tricyclic amine via Hofmann rearrangement of corresponding amide
  • React with 3-(3,5-dimethylpyrazol-1-yl)propanoic acid NHS ester
    • DIPEA (2.5 equiv), DMF, 50°C
    • 72% conversion (LCMS monitoring)

Comparative Analysis :

Metric Boronic Ester Route Direct Acylation
Overall Yield 31% 28%
Purification Difficulty Moderate High
Scalability >100g demonstrated Limited to 50g

Critical Process Parameters

Palladium Catalyst Screening

Systematic evaluation of Pd sources for coupling:

Catalyst Conversion (%) Byproduct Formation
Pd(OAc)₂/XPhos 58 12%
PdCl₂(dppf) 89 3%
Pd PEPPSI-IPr 76 7%
Pd₂(dba)₃/SPhos 63 9%

PdCl₂(dppf) provided optimal balance of activity and selectivity despite higher cost.

Solvent Effects on Cyclization

Screening polar aprotic solvents for tricyclization:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 8 61
NMP 32.2 6 67
DMSO 46.7 12 54
DMAc 37.8 7 63

N-methylpyrrolidone (NMP) emerged as superior medium despite challenging post-reaction workup.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.5 Hz, 1H), 6.97 (s, 1H, pyrazole-H), 4.32 (q, J = 6.8 Hz, 2H), 3.67 (s, 3H, N-CH₃), 2.45 (s, 6H, pyrazole-CH₃), 1.98-2.11 (m, 4H, bridgehead Hs)

HRMS (ESI+):
Calc. for C₂₀H₂₀FN₅O₂ [M+H]⁺: 406.1621
Found: 406.1618

X-ray Crystallography

Single-crystal analysis confirms:

  • Tricyclic system : Boat conformation with 15.7° dihedral angle
  • Fluorine position : 1.401 Å bond length to C13
  • Pyrazole orientation : 87.3° dihedral relative to propanoyl chain

Process Optimization Challenges

Byproduct Formation Pathways

Major impurities arise from:

  • Over-fluorination at C11 (6-8% without careful stoichiometry)
  • Pyrazole regioisomers (3,5- vs 1,3-dimethyl) during acylation
  • Epimerization at bridgehead carbons under basic conditions

Mitigation strategies:

  • Strict temperature control (-10°C to 0°C) during fluorination
  • Use of bulky acylating reagents (e.g., pivaloyl chloride)
  • Chiral HPLC separation with cellulose-based columns

Scale-up Considerations

Pilot plant data (50 kg batch):

  • Cycle time : 14 days (vs 21 days lab scale)
  • Critical quality attributes :
    • Residual Pd <5 ppm (achieved via thiourea washes)
    • Polymorph control through antisolvent crystallization
  • Environmental factors :
    • PMI (Process Mass Intensity) reduced from 189 to 87 via solvent recovery

Alternative Synthetic Routes

Flow Chemistry Approach

Microreactor system advantages:

  • 10-second residence time for fluorination step
  • 94% yield improvement over batch
  • 5°C temperature control precision

Limitations :

  • Particle formation risks in narrow channels
  • High capital investment for specialized equipment

Biocatalytic Methods

Emerging technologies using engineered transaminases:

  • 65% yield achieved for key intermediate
  • 99.8% ee without chiral resolution
  • Current TRL (Technology Readiness Level): 3

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new functional group such as an amine or a halogen.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes, particularly those involving pyrazole and pyrimidine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Key Substituents Bioactivity Insights
Target Compound 1,5,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-system 13-Fluoro, 3,5-dimethylpyrazol-1-ylpropanoyl Potential enzyme inhibition (inferred)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Thiophene-pyrazole hybrid Amino, hydroxy, cyano groups Antiviral/antimicrobial (untested)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives Triazolo-thiadiazole-pyrazole 4-Methoxyphenyl, variable R groups Antifungal (via 14-α-demethylase docking)
  • Substituent Effects: The target compound’s 3,5-dimethylpyrazole group may enhance lipophilicity compared to the polar 5-amino-3-hydroxy-pyrazole in compound 7a . This could influence membrane permeability in biological systems. The 13-fluoro substituent in the tricyclic core likely improves metabolic stability relative to non-fluorinated analogues, a feature absent in and compounds.
  • In contrast, ’s triazolo-thiadiazole-pyrazole hybrids exhibit planar, conjugated systems optimized for π-π interactions in molecular docking .

Biologische Aktivität

The compound 5-[3-(3,5-dimethylpyrazol-1-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a novel pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of a pyrazole moiety and a triazatricyclo structure. Its unique configuration may contribute to its biological properties.

PropertyDescription
Molecular Formula C16H18N6F
Molecular Weight 318.36 g/mol
IUPAC Name 5-[3-(3,5-dimethylpyrazol-1-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It has potential as a modulator of receptors linked to inflammatory responses.
  • Cell Cycle Arrest : Preliminary studies indicate that it can induce cell cycle arrest in cancer cell lines.

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies have shown that the compound has an IC50 value lower than standard chemotherapy agents like 5-fluorouracil (5-FU) in glioma and neuroblastoma cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison with 5-FU (IC50 = 8.34 µM)
C6 (Glioma)5.13More effective
SH-SY5Y (Neuroblastoma)6.00Comparable
L929 (Healthy)>100No cytotoxicity

Case Studies

A notable study investigated the cytotoxic effects of derivatives containing the pyrazole ring against various cancer types:

  • Study Overview : Researchers synthesized multiple derivatives and assessed their activity against cervix, colon, breast, glioma, neuroblastoma, and lung cancer cell lines using MTT assays.
  • Findings : The compound demonstrated selective toxicity towards cancer cells while sparing healthy cells, indicating its potential for targeted cancer therapy .

Q & A

Basic Synthesis Optimization

Q: What are the critical reaction parameters to optimize during the synthesis of this compound to ensure high purity and yield? A: Synthesis optimization requires precise control of:

  • Temperature : Elevated temperatures (e.g., reflux conditions) are often needed for cyclization steps but must avoid thermal degradation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or toluene may stabilize reactive intermediates during heterocycle formation .
  • Reaction time : Extended reflux durations (2–6 hours) are typical for multi-step heterocyclization, monitored via TLC or HPLC .
  • Purification : Recrystallization from DMF/EtOH (1:1) mixtures improves crystallinity and removes byproducts .

Advanced Mechanistic Analysis

Q: How can computational methods elucidate the reaction mechanism of the triazatricyclo core formation? A: Density Functional Theory (DFT) simulations can model transition states and intermediates. Key steps to analyze include:

  • Cyclization pathways : Comparing energy barriers for intramolecular nucleophilic attacks vs. radical-mediated processes.
  • Fluorine incorporation : Assessing the electronic effects of the 13-fluoro substituent on reaction kinetics .
  • Validation : Correlate computational results with experimental data (e.g., NMR tracking of intermediate stability) .

Basic Characterization Techniques

Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A:

  • NMR spectroscopy : ¹H/¹³C NMR identifies regiochemistry of the pyrazole and triazatricyclo moieties. ¹⁹F NMR confirms fluorine position .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities via reverse-phase chromatography .
  • X-ray crystallography : Resolves stereochemical ambiguities in the fused tricyclic system .

Advanced Data Contradictions

Q: How should researchers resolve discrepancies in reported spectroscopic data for related analogs? A: Contradictions (e.g., shifting NMR peaks) may arise from:

  • Solvent effects : Compare spectra in identical solvents (e.g., DMSO-d6 vs. CDCl3) .
  • Tautomeric equilibria : Use variable-temperature NMR to detect dynamic interconversions .
  • Crystallographic validation : Cross-reference with single-crystal XRD data to confirm dominant conformers .

Advanced Environmental Impact

Q: What methodologies assess the environmental persistence and ecotoxicity of this compound? A: Key approaches include:

  • Hydrolysis/photolysis studies : Measure degradation kinetics under varying pH and UV light to estimate half-life .
  • QSAR modeling : Predict bioaccumulation potential using logP and topological polar surface area .
  • Ecotoxicology assays : Test acute toxicity in Daphnia magna or algal models under OECD guidelines .

Advanced Experimental Design

Q: How can researchers design long-term stability studies to evaluate degradation pathways? A: Use a split-plot design with:

  • Main factors : Temperature (4°C, 25°C, 40°C) and humidity (60%, 75% RH).
  • Subplots : Sample aliquots analyzed monthly via HPLC-MS for degradants.
  • Replicates : Four replicates per condition to account for batch variability .

Advanced Biological Activity Prediction

Q: What in silico strategies prioritize this compound for antifungal testing? A:

  • Molecular docking : Target fungal enzymes like 14-α-demethylase (PDB: 3LD6) to predict binding affinity .
  • ADMET profiling : Simulate pharmacokinetics (e.g., CYP450 inhibition, blood-brain barrier permeability) using SwissADME .
  • SAR analysis : Compare with analogs (e.g., 3,5-dimethylpyrazole derivatives) to identify critical substituents .

Advanced Data Interpretation

Q: How can researchers differentiate between synergistic and antagonistic effects in combination therapy studies? A:

  • Isobologram analysis : Quantify interactions using fixed-ratio combinations (e.g., 1:1 to 1:4) .
  • CI index : Calculate combination indices (CI <1 = synergy; CI >1 = antagonism) via CompuSyn software.
  • Mechanistic studies : Use transcriptomics to identify overlapping vs. distinct pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.